molecular formula C9H7N3O3 B1601216 2-Azido-1-(1,3-benzodioxol-5-YL)ethanone CAS No. 102831-07-2

2-Azido-1-(1,3-benzodioxol-5-YL)ethanone

Cat. No.: B1601216
CAS No.: 102831-07-2
M. Wt: 205.17 g/mol
InChI Key: NPLWBZVJJQJISJ-UHFFFAOYSA-N
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Description

2-Azido-1-(1,3-benzodioxol-5-YL)ethanone is a useful research compound. Its molecular formula is C9H7N3O3 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azido-1-(1,3-benzodioxol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c10-12-11-4-7(13)6-1-2-8-9(3-6)15-5-14-8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLWBZVJJQJISJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546039
Record name 2-Azido-1-(2H-1,3-benzodioxol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102831-07-2
Record name 2-Azido-1-(2H-1,3-benzodioxol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Chemical Persona of 2 Azido 1 1,3 Benzodioxol 5 Yl Ethanone

2-Azido-1-(1,3-benzodioxol-5-YL)ethanone, with the empirical formula C₉H₇N₃O₃, is a solid organic compound characterized by a molecular weight of 205.17 g/mol . sigmaaldrich.com Its structure features a ketone functional group where the alpha-carbon is substituted with an azide (B81097) group. This entire ethanone (B97240) chain is attached to the 5-position of a 1,3-benzodioxole (B145889) ring system.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₇N₃O₃
Molecular Weight205.17 g/mol
Physical FormSolid
InChI KeyNPLWBZVJJQJISJ-UHFFFAOYSA-N
SMILES String[N-]=[N+]=NCC(=O)c1ccc2OCOc2c1

This data is compiled from publicly available chemical supplier information. sigmaaldrich.comsigmaaldrich.com

The synthesis of this compound, while not extensively detailed in dedicated literature, can be inferred from standard organic chemistry principles. A common and effective method for the preparation of α-azido ketones involves the nucleophilic substitution of an α-haloketone. In this case, the likely precursor, 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone, would be treated with an azide salt, such as sodium azide, in a suitable polar aprotic solvent.

Significance of Alpha Azido Ketones As Versatile Synthetic Intermediates

Alpha-azido ketones are a highly valuable class of compounds in organic synthesis due to their inherent reactivity, which allows for a diverse range of chemical transformations. The azide (B81097) group can act as a precursor to a primary amine or a nitrene, or it can participate as a 1,3-dipole in cycloaddition reactions. rsc.org This versatility makes them key intermediates in the synthesis of numerous nitrogen-containing heterocycles.

For instance, α-azido ketones are widely employed in the Huisgen 1,3-dipolar cycloaddition with alkynes to furnish 1,2,3-triazoles, a reaction often facilitated by a copper(I) catalyst (CuAAC or "click chemistry"). rsc.org Furthermore, they can undergo intramolecular reactions to form other heterocyclic systems or be reduced to form α-amino ketones, which are themselves important building blocks for pharmaceuticals and natural products.

The Role of the 1,3 Benzodioxole Moiety in Chemical Transformations

The 1,3-benzodioxole (B145889) ring system, also known as methylenedioxyphenyl, is a prominent structural motif found in a vast array of natural products and synthetic compounds with significant biological activity. nih.govnih.gov This moiety is not merely a passive scaffold; its electron-donating nature can influence the reactivity of adjacent functional groups. In the context of 2-Azido-1-(1,3-benzodioxol-5-YL)ethanone, the benzodioxole ring can impact the electrophilicity of the ketone's carbonyl carbon and the acidity of the α-protons.

The presence of this group is often associated with compounds exhibiting pharmacological effects, and it is a key component in the design of new therapeutic agents. nih.govresearchgate.netresearchgate.net Its inclusion in the structure of the title compound therefore suggests potential for the resulting synthetic derivatives to possess interesting biological properties.

Overview of Research Trajectories for 2 Azido 1 1,3 Benzodioxol 5 Yl Ethanone

Traditional Synthetic Routes

Conventional methods for synthesizing this compound typically rely on well-established, sequential reactions.

A prevalent and straightforward method for the synthesis of this compound involves a two-step process. The first step is the α-halogenation of the parent ketone, 1-(1,3-benzodioxol-5-yl)ethanone, followed by nucleophilic substitution with an azide source.

The initial α-halogenation, most commonly bromination or chlorination, activates the carbon adjacent to the carbonyl group. For instance, α-bromination of aromatic ketones like acetophenone (B1666503) is a standard procedure. rsc.org This creates an α-halo ketone intermediate, such as 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone.

In the second step, this halogenated intermediate is treated with an azide salt, typically sodium azide (NaN₃). The reaction proceeds via an Sₙ2 mechanism, where the azide ion displaces the halide to form the desired α-azido ketone. nih.govmdpi.com This displacement is facilitated because the halogen at the α-position is a good leaving group, activated by the adjacent carbonyl. nih.gov The reaction of 2-bromoacetophenones with sodium azide in a suitable solvent like dimethylformamide (DMF) is a common method for preparing the corresponding 2-azido acetophenones. mdpi.com

Direct azidation methods offer a more streamlined alternative by converting the α-C-H bond of the ketone directly to a C-N₃ bond, bypassing the halogenation step. These methods often employ oxidative conditions.

One such approach involves the use of iodine in combination with sodium azide. rsc.org For aromatic ketones, a system using copper(II) oxide and iodine in methanol (B129727) has been shown to be effective for α-iodination under neutral conditions, which could then be followed by azidation. organic-chemistry.org A more direct method for α-azidation of 1,3-dicarbonyl compounds uses (diacetoxyiodo)benzene (B116549) as a mediator with tetrabutylammonium (B224687) azide (Bu₄NN₃) as the azide source. organic-chemistry.org Research has also demonstrated the oxidative azidation of ketones using iodine azide (IN₃) released from a stable, non-explosive polymer-resin support, which enhances the safety of using this highly reactive agent. rsc.org These methods provide a direct pathway to α-azido ketones, though their applicability and yields can vary depending on the specific substrate and reaction conditions. rsc.orgorganic-chemistry.org

Chemoenzymatic and Stereoselective Synthetic Pathways

The development of stereoselective methods is crucial for producing chiral molecules, and chemoenzymatic strategies have emerged as powerful tools in this domain.

This approach involves the enzymatic reduction of the prochiral carbonyl group of this compound to yield a chiral azidoalcohol. These chiral azidoalcohols are valuable synthons for preparing chiral aminoalcohols and aziridines. scribd.comresearchgate.net

The process begins with the chemical synthesis of the α-azido ketone as described in the traditional routes. Subsequently, this ketone is subjected to microbiological or enzymatic reduction. Studies have shown that various microorganisms, such as those from the Rhodococcus and Saccharomyces genera, or isolated enzymes like dehydrogenases, can reduce α-azido ketones to the corresponding β-azidoalcohols with high yields and excellent enantiomeric excesses. scribd.comresearchgate.net For example, the microbiological reduction of substrates like 3-azido-2-octanone has been successfully used to prepare homochiral isomers of the corresponding β-azidoalcohols. scribd.com Applying this methodology to this compound would be expected to produce chiral (R)- or (S)-2-azido-1-(1,3-benzodioxol-5-yl)ethanol, depending on the biocatalyst selected.

While the bioreduction of the azido ketone is a common strategy, enantioselective methods that directly form the chiral azido ketone are also of significant interest. An early example of an enantioselective synthesis of an α-azido ketone was achieved through the stereoselective replacement of an iodo group in a chiral α-silylated-iodo ketone with sodium azide. nih.gov This key azidation step proceeded with high stereoselectivity. While this specific strategy requires a more complex, pre-functionalized substrate, it demonstrates the feasibility of controlling stereochemistry during the introduction of the azide group. Further research into asymmetric azidation reactions continues to be an active field.

Advanced Synthetic Techniques and Optimization

Efforts to improve the synthesis of α-azido ketones focus on increasing efficiency, safety, and scalability. This includes the development of one-pot procedures and the use of novel catalytic systems.

One-pot syntheses that convert ketones directly to α-azido ketones without isolating intermediates offer significant advantages in terms of time and resources. A method reported by Lee involves the reaction of ketones with [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), generated in situ, followed by treatment with sodium azide in acetonitrile. researchgate.net This approach was shown to transform various ketones into their corresponding α-azido ketones in a single pot. researchgate.net

The use of phase-transfer catalysts, such as 18-crown-6, has been explored in halogenation-azidation sequences to facilitate the reaction between the organic substrate and the ionic azide salt, although in some reported cases it did not significantly improve reaction times or yields. nih.gov As previously mentioned, employing polymer-supported reagents, like iodine azide on an ion exchange resin, represents an advanced technique that mitigates the risks associated with handling potentially explosive reagents like free iodine azide. rsc.org Such innovations are critical for making the synthesis of compounds like this compound safer and more practical for larger-scale production.

Azide Group Transformations

The azide moiety is a versatile functional group known for its participation in cycloadditions, reductions, and rearrangements.

The azide group of this compound serves as a classic 1,3-dipole, readily participating in Huisgen 1,3-dipolar cycloadditions with various dipolarophiles, most notably alkynes. This reaction, a cornerstone of "click chemistry," provides a highly efficient route to 1,2,3-triazole derivatives. scispace.comorganic-chemistry.orgnih.govsigmaaldrich.com The thermal reaction often requires high temperatures and can lead to a mixture of regioisomers. organic-chemistry.orgnih.govwikipedia.org However, metal-catalyzed versions of this reaction proceed under mild conditions with excellent yield and regioselectivity. nih.govwikipedia.org

The reaction of this compound with terminal alkynes is a powerful method for constructing complex heterocyclic scaffolds. mdpi.commdpi.com The most prominent of these reactions is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which has been widely adopted for its reliability and specificity. wikipedia.orgnih.govacs.orgnih.gov This reaction joins the azide and a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole product. nih.gov

Conversely, employing a ruthenium catalyst, in what is known as the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), directs the reaction towards the formation of the 1,5-disubstituted 1,2,3-triazole isomer. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.netchalmers.se This catalytic system is also effective for reactions with internal alkynes, leading to fully substituted triazoles. organic-chemistry.orgnih.govresearchgate.net These catalytic systems offer complementary strategies for accessing specific triazole regioisomers from this compound.

Scheme 1: Catalyst-dependent regioselective synthesis of 1,2,3-triazoles from this compound.

The regiochemical outcome of the cycloaddition between this compound and an alkyne is almost entirely dictated by the choice of metal catalyst.

Copper(I) Catalysis (CuAAC): This method exclusively yields the 1,4-disubstituted triazole isomer. wikipedia.orgnih.gov The mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide. nih.gov Common catalytic systems include using a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. wikipedia.org

Ruthenium(II) Catalysis (RuAAC): In contrast, ruthenium catalysts, such as [Cp*RuCl] complexes, selectively produce the 1,5-disubstituted triazole isomer. organic-chemistry.orgnih.govchalmers.semdpi.com The proposed mechanism for RuAAC involves the formation of a six-membered ruthenacycle intermediate, which controls the regioselectivity. nih.govresearchgate.net

Stereoselectivity becomes a factor when the alkyne partner contains a stereocenter. In such cases, the cycloaddition typically proceeds with retention of stereochemistry, allowing for the synthesis of enantiomerically pure triazole derivatives. The reaction itself does not typically induce new stereocenters on the triazole ring unless the starting materials are already chiral.

Catalyst SystemAlkyne TypePredominant RegioisomerGeneral Reaction Conditions
Cu(I) salts (e.g., CuI, CuSO₄/Na-ascorbate)Terminal1,4-disubstitutedAqueous or organic solvents, Room Temperature
Ru(II) complexes (e.g., Cp*RuCl(COD))Terminal or Internal1,5-disubstitutedOrganic solvents (e.g., Benzene, Toluene), 25-80 °C

The azide group in this compound can be readily reduced to the corresponding primary amine, 2-Amino-1-(1,3-benzodioxol-5-YL)ethanone. This transformation is a fundamental step in the synthesis of many biologically relevant molecules. A variety of reducing agents can accomplish this conversion, with the choice often depending on the presence of other functional groups and desired reaction conditions.

Reagent/MethodTypical ConditionsNotes
H₂, Pd/CH₂ atmosphere, Ethanol (B145695) or Methanol solventCommon and efficient catalytic hydrogenation method. May also reduce the ketone.
LiAlH₄Anhydrous ether or THF, 0 °C to r.t.Powerful reducing agent; will also reduce the ketone to an alcohol.
NaBH₄Methanol or Ethanol solventMilder than LiAlH₄; may selectively reduce the ketone over the azide, or reduce both depending on conditions.
Staudinger Reaction (PPh₃, then H₂O)THF/H₂O, Room TemperatureVery mild and chemoselective for the azide group. organic-chemistry.org
Zn, NH₄ClMethanol/WaterA mild metal-based reduction method.

The Staudinger reaction offers a particularly mild and chemoselective method for reducing the azide in this compound to an amine. organic-chemistry.org This two-step process involves the initial reaction of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate with the concomitant loss of dinitrogen gas. organic-chemistry.orgbeilstein-journals.orgnih.gov

This intermediate is generally stable but can be readily hydrolyzed upon treatment with water to yield the primary amine, 2-Amino-1-(1,3-benzodioxol-5-YL)ethanone, and a phosphine oxide byproduct (e.g., triphenylphosphine oxide). organic-chemistry.orgbeilstein-journals.org The mildness of the Staudinger reaction conditions makes it highly compatible with the ketone functionality, which remains unaffected during the process. nih.gov Variations of this reaction, known as Staudinger ligations, involve trapping the iminophosphorane intermediate with an intramolecular electrophile to form amide bonds, a technique widely used in chemical biology. beilstein-journals.org

Scheme 2: The Staudinger reaction of this compound.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

Ketone Group Reactivity

The ketone group in this compound exhibits typical carbonyl reactivity. However, synthetic strategies must consider the presence of the potentially reactive azide group.

Chemoselective reduction of the ketone is a key transformation. While powerful reducing agents like LiAlH₄ would reduce both the ketone and the azide, milder and more selective reagents can transform the ketone while leaving the azide intact. For instance, CBS-oxazaborolidine-catalyzed reduction with boranes is a well-established method for the enantioselective reduction of α-azido ketones to the corresponding chiral azido alcohols, in this case, 2-Azido-1-(1,3-benzodioxol-5-yl)ethanol. researchgate.net This provides access to valuable chiral building blocks.

Other typical ketone reactions, such as condensation with amine derivatives, are also possible. For example, the parent ketone, 1-(1,3-benzodioxol-5-yl)ethanone, reacts with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone. nih.govresearchgate.net A similar reaction with this compound would be expected to proceed under appropriate conditions, yielding 1-(1-(1,3-benzodioxol-5-yl)-2-azidoethylidene)thiosemicarbazide.

Nucleophilic Additions and Condensations

The carbonyl group in this compound is susceptible to nucleophilic attack, a characteristic reaction of ketones. While specific studies on this particular molecule are not extensively documented, the reactivity of the closely related 1-(1,3-benzodioxol-5-yl)ethanone provides insight into its expected behavior. For instance, the condensation reaction of 1-(1,3-benzodioxol-5-yl)ethanone with thiosemicarbazide proceeds under acidic conditions to form 1-(2H-1,3-benzodioxol-5-yl)ethanone thiosemicarbazone. mdpi.comnih.gov This reaction involves the nucleophilic attack of the thiosemicarbazide on the carbonyl carbon, followed by dehydration to yield the corresponding thiosemicarbazone. It is anticipated that this compound would undergo similar condensation reactions with a range of nucleophiles such as amines, hydroxylamines, and hydrazines to furnish the corresponding imines, oximes, and hydrazones.

Another significant transformation is the reduction of the azido group. A key synthetic route involves the reduction of this compound to produce 2-Amino-1-(1,3-benzodioxol-5-yl)ethanone hydrochloride. This conversion is typically achieved through catalytic hydrogenation, employing a palladium on activated charcoal catalyst in the presence of hydrogen gas and hydrochloric acid. This reaction underscores the utility of the azido group as a masked amine, which can be unveiled under specific reductive conditions.

The azide moiety itself can act as a powerful nucleophile in certain contexts, although its primary reactivity in this class of compounds is often characterized by cycloadditions and rearrangements.

Reactant Reagent(s) Product Reaction Type
1-(1,3-Benzodioxol-5-yl)ethanoneThiosemicarbazide, HCl1-(2H-1,3-Benzodioxol-5-yl)ethanone thiosemicarbazoneCondensation
This compoundH₂, Pd/C, HCl2-Amino-1-(1,3-benzodioxol-5-yl)ethanone hydrochlorideReduction (Nucleophilic Addition of Hydride)

Alpha-Carbonyl Reactivity

The presence of protons on the carbon atom alpha to the carbonyl group (the α-carbon) in this compound imparts acidity to this position, enabling enolate formation under basic conditions. The resulting enolate is a key intermediate that can participate in a variety of reactions.

Base-promoted reactions of α-azido ketones with aldehydes or ketones can lead to aldol-type products, specifically α-azido-β-hydroxy ketones. jazanu.edu.sa However, the stability of the α-azido ketone enolate is a critical factor, as it can undergo loss of a nitrogen molecule to generate an imino anion. jazanu.edu.sarsc.org The trapping of this imino anion with an electrophile, such as an aldehyde, can lead to the formation of 2,5-dihydro-5-hydroxyoxazoles. jazanu.edu.sa

Furthermore, the α-azido ketone moiety can be a precursor for the synthesis of various heterocyclic systems. For example, treatment of α-azido ketones with sodium hydrogen telluride in ethanol can lead to the formation of pyrazines through the self-condensation of an intermediate α-amino ketone. jazanu.edu.sa

The reactivity of the α-carbon allows for the introduction of various substituents and the construction of more complex molecular frameworks, highlighting the synthetic versatility of this compound.

Intermediate Reaction Type Potential Product(s)
EnolateAldol Reactionα-Azido-β-hydroxy ketone
Imino anion (from enolate)Trapping with electrophile2,5-Dihydro-5-hydroxyoxazole
α-Amino ketone (from reduction)Self-condensationPyrazine (B50134)

Rearrangement Reactions

1,2-Acyl Migration in Alpha-Azido Ketones

A significant rearrangement pathway available to α-azido ketones is the 1,2-acyl migration. This reaction typically proceeds via the formation of an acylnitrene intermediate, which is generated upon thermal or photochemical decomposition of the azide, or through catalysis. Iron-catalyzed 1,2-acyl migration of tertiary α-azido ketones has been shown to be an atom-economical method for the synthesis of enamides. rsc.org While this compound is a secondary azide, the principle of acyl migration is a pertinent aspect of its potential reactivity. In such a rearrangement, the benzodioxol-yl-carbonyl group would migrate from the carbon to the adjacent nitrogen atom, leading to the formation of an N-acyl imine or a related enamide structure after tautomerization. This transformation provides a powerful tool for the synthesis of amides and their derivatives from α-azido ketones.

Other Skeletal Rearrangements

Beyond the 1,2-acyl migration, α-azido ketones can undergo other skeletal rearrangements, often leading to the formation of heterocyclic compounds. For instance, under Vilsmeier-Haack conditions (using a mixture of phosphorus oxychloride and dimethylformamide), 2-azido acetophenones can undergo cyclization to yield 5-aryloxazole-4-carboxaldehydes. mdpi.com This reaction involves the formation of a reactive intermediate that facilitates the intramolecular cyclization onto the carbonyl oxygen, followed by rearrangement to the stable oxazole (B20620) ring system.

Precursor in Heterocyclic Chemistry

The dual functionality of this compound makes it an exemplary starting material for constructing diverse heterocyclic scaffolds. nih.gov The azide and ketone groups can participate in a variety of cyclization and condensation reactions to form five- and six-membered rings.

The azide moiety is a well-established precursor for the synthesis of nitrogen-rich heterocycles, while the α-azido ketone structure allows for pathways to other ring systems like oxazoles and imidazoles. nih.govnih.gov

Triazoles: The most direct application of the azide group in this compound is its participation in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. beilstein-journals.org This reaction, a cornerstone of "click chemistry," can be catalyzed by copper(I) to exclusively yield 1,4-disubstituted triazoles (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC). nih.govnih.gov Alternatively, ruthenium catalysts can be employed to selectively produce 1,5-disubstituted isomers (RuAAC). beilstein-journals.org The reaction's high efficiency and functional group tolerance make it a powerful method for linking the benzodioxole core to other molecular fragments. mdpi.com

Table 1: General Scheme for Triazole Synthesis

Reactant A Reactant B Catalyst Product
This compound Terminal Alkyne (R-C≡CH) Copper(I) 1-(1,3-Benzodioxol-5-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)ethanone
This compound Terminal Alkyne (R-C≡CH) Ruthenium 1-(1,3-Benzodioxol-5-yl)-2-(5-substituted-1H-1,2,3-triazol-1-yl)ethanone

Oxadiazoles and Oxazoles: While various methods exist for synthesizing 1,3,4-oxadiazoles, typically from diacylhydrazines, a more direct application for α-azido ketones is the synthesis of oxazoles. nih.govnih.gov A Vilsmeier-Haack type reaction, using a reagent like phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), can be used to cyclize α-azido acetophenones into 5-aryloxazole-4-carboxaldehydes. nih.gov Applying this to this compound would yield a highly functionalized oxazole bearing the benzodioxole moiety.

Imidazoles: The synthesis of imidazoles can be achieved from α-amino ketones, which are readily accessible from this compound via reduction of the azide group (e.g., catalytic hydrogenation). chemicalbook.com The resulting 2-amino-1-(1,3-benzodioxol-5-yl)ethanone can then undergo condensation with an aldehyde in the presence of an ammonia (B1221849) source to construct the imidazole (B134444) ring. This multi-component reaction provides a straightforward route to substituted imidazoles connected to the benzodioxole core. researchgate.net

The inherent structure of this compound allows for its use in reactions that form new rings fused to the benzodioxole system, creating polycyclic architectures. Such strategies often involve an intramolecular cyclization step where a reactive group, generated from the azido ketone side chain, attacks the electron-rich aromatic ring.

One potential pathway involves the transformation of the azido ketone into an intermediate suitable for an intramolecular electrophilic substitution. For instance, the azide could be reduced to an amine, which is then converted into a different functional group that facilitates cyclization. More complex fused systems can be built by first reacting the ketone. For example, a chalcone (B49325) derivative can be prepared via condensation of the ketone with an appropriate aldehyde. This chalcone can then react with reagents like hydrazine (B178648) to form a pyrazoline ring attached to the benzodioxole system, a strategy that has been successfully demonstrated with the parent ketone, 1-(1,3-benzodioxol-5-yl)ethanone, to create complex heterocyclic structures like ferrocenyl-pyrazolines. researchgate.net This showcases a viable route for elaborating the title compound into more complex, fused, or bi-heterocyclic systems. rsc.org

Role in the Synthesis of Chiral Intermediates

Chiral alcohols and amines are fundamental building blocks in asymmetric synthesis, particularly for the preparation of pharmaceuticals. The ketone functionality in this compound is a prime target for asymmetric reduction, providing access to valuable enantiomerically enriched intermediates.

The asymmetric reduction of the ketone in this compound yields chiral 1,2-azidoalcohols. These compounds are highly valuable as they contain three key features for further synthesis: the benzodioxole unit, a stereocenter at the alcohol, and an azide group that can be converted into an amine.

Research on the parent ketone, 1-(benzo[d] mdpi.comchemicalbook.comdioxol-5-yl)ethanone, has shown that it can be efficiently reduced to the corresponding chiral alcohol with high enantiomeric purity using biocatalysts. nih.gov Specifically, the bacterium Lactobacillus paracasei BD101 was used to produce (R)-1-(1,3-benzodioxol-5-yl)ethanol with over 99% enantiomeric excess. nih.gov This successful biocatalytic reduction strongly suggests that a similar enzymatic approach could be applied to this compound to produce (R)- or (S)-2-azido-1-(1,3-benzodioxol-5-yl)ethanol. In addition to biocatalysis, established chemical methods using chiral reducing agents, such as the Corey-Bakshi-Shibata (CBS) reduction, could also be employed to achieve the desired enantiomerically enriched azidoalcohol. Once formed, the hydroxyl group of the chiral azidoalcohol can be derivatized (e.g., through etherification or esterification) to install protecting groups or introduce other functionalities for multi-step syntheses.

Chiral 1,2-aminoalcohols and amines are prevalent substructures in bioactive molecules and serve as important ligands in asymmetric catalysis. researchgate.netnih.govresearchgate.net The intermediates derived from this compound are ideal precursors for these chiral molecules.

The most direct route involves the chemical reduction of the azide in the enantiomerically enriched 2-azido-1-(1,3-benzodioxol-5-yl)ethanol (from section 4.2.1). This transformation, commonly achieved by methods such as catalytic hydrogenation over palladium on carbon (Pd/C) or the Staudinger reaction, yields the corresponding chiral 1,2-aminoalcohol with the benzodioxole moiety. chemicalbook.commetu.edu.tr These aminoalcohols are themselves valuable targets or can be used in further synthetic operations. chemrxiv.org

Table 2: Synthetic Pathways to Chiral Amines and Aminoalcohols

Starting Material Transformation Reagents Product
This compound Asymmetric Reduction Biocatalyst (L. paracasei) or Chiral Reducing Agent (CBS) (R)- or (S)-2-Azido-1-(1,3-benzodioxol-5-yl)ethanol
Chiral 2-Azido-1-(1,3-benzodioxol-5-yl)ethanol Azide Reduction H₂, Pd/C Chiral 2-Amino-1-(1,3-benzodioxol-5-yl)ethanol
This compound Azide Reduction H₂, Pd/C 2-Amino-1-(1,3-benzodioxol-5-yl)ethanone
2-Amino-1-(1,3-benzodioxol-5-yl)ethanone Asymmetric Reduction Chiral Reducing Agent Chiral 2-Amino-1-(1,3-benzodioxol-5-yl)ethanol

Contribution to Complex Molecular Architectures

The synthetic utility of this compound, as detailed in the preceding sections, culminates in its role as a foundational building block for complex molecular architectures. Nitrogen-containing heterocycles are a dominant feature in pharmaceuticals, with over 85% of biologically active compounds containing a heterocyclic scaffold. semanticscholar.org The ability to readily synthesize triazoles, oxazoles, and imidazoles from this single precursor allows for its integration into drug discovery programs targeting a wide range of diseases.

For example, many modern drugs, such as the antifungal agent Fluconazole, are complex triazole derivatives. nih.gov The synthetic routes available from this compound provide a clear path to novel analogues containing the benzodioxole core. Furthermore, the construction of intricate molecules often relies on the precise installation of stereocenters. The efficient access to chiral aminoalcohols and their derivatives from this starting material provides key intermediates for the total synthesis of natural products and complex APIs. The successful synthesis of a complex pyrazoline-thiazole hybrid containing a benzodioxole unit demonstrates the feasibility of incorporating this core into sophisticated, multi-ring systems. researchgate.net Thus, this compound is not merely a simple chemical but a versatile linchpin for the assembly of advanced molecular structures with potential applications in medicinal chemistry and materials science.

Diversification of Molecular Scaffolds

The presence of the α-azido ketone moiety in this compound provides a gateway to a wide range of nitrogen-containing heterocyclic compounds. This is of significant interest as nitrogen heterocycles are prevalent in a vast number of biologically active compounds and pharmaceuticals. semanticscholar.org The 1,3-benzodioxole (B145889) group itself is a structural feature found in numerous natural products and pharmacologically important molecules. nih.gov

The primary route for diversifying molecular scaffolds using this building block is through the Huisgen 1,3-dipolar cycloaddition reaction. wikipedia.org This reaction, often catalyzed by copper(I), involves the reaction of the azide group with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. researchgate.netnih.govfrontiersin.org This "click chemistry" approach is highly efficient and regioselective, allowing for the reliable synthesis of complex molecules. By varying the alkyne reaction partner, a vast library of triazole-containing compounds with different substituents can be generated from the common this compound precursor.

Beyond triazole formation, α-azido ketones can participate in other cyclization reactions. For instance, the reduction of the azide group to an amine, followed by a self-condensation reaction, can lead to the formation of pyrazine structures. Additionally, the azide can undergo reactions with various reagents to yield other five- and six-membered nitrogen-containing heterocycles, further expanding the accessible chemical space. mdpi.com

The following table illustrates the potential for diversification starting from this compound:

Starting MaterialReaction TypeResulting ScaffoldSignificance
This compoundHuisgen 1,3-Dipolar Cycloaddition1,2,3-TriazoleCore of many bioactive molecules
This compoundReduction and Self-CondensationPyrazineImportant class of N-heterocycles
This compoundOther Cyclization ReactionsVarious N-HeterocyclesAccess to diverse chemical structures

Linker Chemistry Applications

The formation of the 1,2,3-triazole ring via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is not only a method for creating a heterocyclic core but also serves as a robust strategy in linker chemistry. nih.gov The resulting triazole ring is chemically stable and acts as a rigid, non-participatory linker connecting two molecular fragments. researchgate.net

In this context, this compound can be employed to introduce the 1,3-benzodioxole moiety into a larger molecule. The azide group of this compound can react with a molecule containing a terminal alkyne, effectively "clicking" the two pieces together. This methodology is a powerful tool in medicinal chemistry for the synthesis of hybrid molecules, where two different pharmacophores are combined to enhance biological activity or to probe biological systems. researchgate.netmdpi.com

The biocompatibility of the click reaction has also led to its widespread use in bioconjugation, where biomolecules are labeled or linked to other molecules. wikipedia.org While specific applications of this compound in this area are not extensively documented, its structure is amenable to such applications. The 1,3-benzodioxole fragment could be attached to a peptide, protein, or other biological molecule that has been modified to contain an alkyne group.

The table below summarizes the key aspects of using this compound in linker applications:

ApplicationReactionLinker FormedKey Advantages
Hybrid Molecule SynthesisCopper(I)-Catalyzed Azide-Alkyne Cycloaddition1,2,3-TriazoleStability, reliability, modularity
BioconjugationCopper(I)-Catalyzed Azide-Alkyne Cycloaddition1,2,3-TriazoleBiocompatibility, efficiency

Spectroscopic and Structural Elucidation of 2 Azido 1 1,3 Benzodioxol 5 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. While specific spectral data for 2-Azido-1-(1,3-benzodioxol-5-YL)ethanone is not extensively published, the expected chemical shifts can be inferred from related structures. For instance, in derivatives of 2-azido-1-(1H-indol-3-yl)ethanone, the carbonyl carbon resonance is typically observed in the range of δ 190–200 ppm in ¹³C NMR spectra. The protons on the indole (B1671886) C3 position are found between δ 8.1–8.3 ppm.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzodioxole ring, the methylene (B1212753) protons of the dioxole group, and the methylene protons adjacent to the azide (B81097) and carbonyl groups. The ¹³C NMR spectrum would correspondingly show signals for the carbonyl carbon, the aromatic carbons, the methylene carbon of the dioxole, and the carbon bearing the azide group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on analogous compounds and general spectroscopic principles.

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Carbonyl (C=O)-190-195
Azido-methylene (CH₂N₃)4.2-4.550-55
Benzodioxole Aromatic (Ar-H)6.8-7.5108-150
Dioxole Methylene (O-CH₂-O)~6.0~102

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of an azido (B1232118) ketone, such as this compound, is characterized by strong absorption bands corresponding to the azide and carbonyl groups. In related compounds like 2-azido-1-phenylethanone, these characteristic vibrations are well-documented. researchgate.net Azide groups typically exhibit a strong, sharp absorption band in the region of 2100-2200 cm⁻¹. The carbonyl group (C=O) of the ketone will produce a strong absorption in the range of 1680-1700 cm⁻¹. The presence of the benzodioxole ring would also be confirmed by C-O-C stretching vibrations and aromatic C-H and C=C bands.

Table 2: Characteristic IR Absorption Bands for this compound Data is inferred from spectra of similar azido-ketone compounds. researchgate.net

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Azide (N₃)Asymmetric stretch2100 - 2200Strong, Sharp
Carbonyl (C=O)Stretch1680 - 1700Strong
Aromatic C=CStretch1450 - 1600Medium-Weak
C-O-C (Dioxole)Asymmetric stretch1250 - 1200Strong
C-H (Aromatic)Stretch3000 - 3100Medium-Weak

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₉H₇N₃O₃, corresponding to a molecular weight of 205.17 g/mol . In an electron ionization mass spectrum (EI-MS), the molecular ion peak (M⁺) would be expected at an m/z value of approximately 205. A characteristic fragmentation pattern for azido compounds is the loss of a nitrogen molecule (N₂), which has a mass of 28 amu. This would result in a significant fragment ion at m/z 177. Further fragmentation would likely involve the cleavage of the acyl group and breakdown of the benzodioxole ring.

Table 3: Expected Mass Spectrometry Fragmentation for this compound Fragmentation patterns are predicted based on chemical principles and data from related structures.

m/z Value Proposed Fragment Formula of Lost Neutral
205[C₉H₇N₃O₃]⁺ (Molecular Ion)-
177[C₉H₇NO₃]⁺N₂
149[C₈H₅O₃]⁺CO, N₂
121[C₇H₅O₂]⁺C₂H₂O, N₂

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, analysis of related benzodioxole derivatives reveals key structural features.

For instance, the crystal structure of 1-(2H-1,3-Benzodioxol-5-yl)ethanone thiosemicarbazone shows that the benzodioxole fragment is nearly planar. nih.govresearchgate.net In this derivative, the dihedral angle between the benzodioxole and the thiosemicarbazone moiety is 29.06 (5)°. nih.govresearchgate.net Similarly, in 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole, the benzothiazole (B30560) unit is oriented at a dihedral angle of 7.1 (1)° with respect to the benzodioxole unit, and the dioxole ring adopts a flattened envelope conformation. nih.gov

Table 4: Crystal Data for a Related Benzodioxole Derivative: 1-(2H-1,3-Benzodioxol-5-yl)ethanone thiosemicarbazone nih.govresearchgate.net

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.1423 (12)
b (Å)26.065 (5)
c (Å)7.1289 (14)
β (°)109.07 (3)
Volume (ų)1078.7 (4)
Z4

Theoretical and Computational Chemistry Studies on 2 Azido 1 1,3 Benzodioxol 5 Yl Ethanone

Quantum Chemical Calculations

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial in this regard. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

For 2-Azido-1-(1,3-benzodioxol-5-YL)ethanone, the HOMO is expected to be localized on the electron-rich 1,3-benzodioxole (B145889) ring and the azido (B1232118) group, which can act as an electron donor. Conversely, the LUMO is likely to be centered on the carbonyl group and the azido group, given their electron-withdrawing nature. A smaller HOMO-LUMO gap would suggest higher reactivity of the molecule. nih.gov Computational studies on similar aromatic ketones and azides support these general principles. researchgate.netnih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for Aromatic Azido Ketones

Molecular OrbitalEnergy (eV)Description
HOMO-6.5 to -7.5Typically associated with the aromatic ring and azido group, indicating regions of high electron density.
LUMO-1.0 to -2.0Generally localized on the carbonyl and azido functionalities, representing electron-deficient sites.
HOMO-LUMO Gap4.5 to 6.5A measure of the molecule's excitability and chemical reactivity. A smaller gap implies easier electronic transitions.

Note: The values in this table are illustrative and based on typical ranges for similar compounds. Precise values for this compound would require specific DFT calculations.

Molecular Orbital (MO) theory provides a more comprehensive picture of the electronic structure beyond just the frontier orbitals. By calculating the entire set of molecular orbitals, one can understand the bonding, anti-bonding, and non-bonding interactions within this compound.

Applications of MO theory in this context would involve:

Visualization of Molecular Orbitals: Plotting the spatial distribution of various molecular orbitals to identify regions of electron density and potential sites for electrophilic or nucleophilic attack.

Analysis of Orbital Contributions: Determining the contribution of atomic orbitals from the benzodioxole ring, the azido group, and the ethanone (B97240) linker to each molecular orbital. This helps in understanding the electronic interplay between these functional groups.

Correlation with Spectroscopic Properties: The calculated orbital energies can be correlated with experimental data from techniques like ultraviolet-visible (UV-Vis) spectroscopy to explain electronic transitions. researchgate.net

Studies on other azido compounds have demonstrated that the azide's electronic properties are influenced by the substituent it is attached to, which in this case is the 1,3-benzodioxol-5-yl ethanone fragment. mdpi.com

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions. For this compound, DFT calculations can provide detailed insights into its reactivity, particularly in reactions involving the versatile azido group, such as cycloadditions. nih.gov

By mapping the potential energy surface of a reaction, DFT can identify the minimum energy pathways from reactants to products. This involves locating and characterizing the energies of reactants, intermediates, transition states, and products.

For a potential reaction of this compound, such as a 1,3-dipolar cycloaddition, DFT would be used to:

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Identify Intermediates: The calculation can reveal the presence of any stable or transient intermediates along the reaction coordinate.

Characterize Transition States: Vibrational frequency analysis of the transition state structure confirms that it is a true saddle point on the potential energy surface (characterized by a single imaginary frequency).

Table 2: Example of a DFT-Calculated Energy Profile for a Hypothetical Reaction

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials (e.g., this compound and a dipolarophile).
Transition State 1+15 to +25The energy barrier for the initial step of the reaction.
Intermediate-5 to +5A species formed during the reaction that is more stable than the transition state.
Transition State 2+10 to +20The energy barrier for the subsequent step.
Products-10 to -30The final, most stable species formed in the reaction.

Note: This table is a generalized representation. Actual values would be specific to the reaction being studied.

In many reactions, multiple products can be formed. DFT calculations are invaluable for predicting the regioselectivity (the preferred orientation of reactants) and stereoselectivity (the preferred spatial arrangement of atoms) of a reaction. This is achieved by comparing the activation energies of the different possible reaction pathways leading to various isomers. The pathway with the lowest activation energy corresponds to the major product.

For instance, in a cycloaddition reaction involving the azido group of this compound, DFT could predict whether the reaction would favor the formation of a 1,4- or a 1,5-disubstituted triazole ring by comparing the energies of the respective transition states. nih.gov

Conformation Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its properties and interactions. Conformation analysis and molecular dynamics simulations can provide this information for this compound.

Conformation Analysis: This involves identifying the stable conformations (rotational isomers or rotamers) of the molecule and their relative energies. For this compound, this would focus on the rotation around the single bonds, particularly between the carbonyl group and the aromatic ring, and the C-C bond of the ethanone backbone. Computational studies on similar benzodioxole derivatives have shown that the planarity of the ring system is a key structural feature, though slight distortions can occur. nih.govnih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the molecule's behavior. An MD simulation of this compound would allow for:

Exploration of Conformational Space: To understand the flexibility of the molecule and the transitions between different conformations.

Solvent Effects: To study how the molecule's structure and dynamics are influenced by a solvent environment.

Interaction with other Molecules: To simulate how it might bind to a biological target or interact with other chemical species.

The combination of these theoretical and computational approaches provides a comprehensive understanding of the chemical and physical properties of this compound, from its fundamental electronic structure to its dynamic behavior in chemical reactions.

Future Perspectives and Emerging Research Avenues for 2 Azido 1 1,3 Benzodioxol 5 Yl Ethanone

Innovations in Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For 2-Azido-1-(1,3-benzodioxol-5-YL)ethanone, future research is anticipated to focus on greener synthetic pathways that minimize waste, avoid hazardous reagents, and improve energy efficiency.

Current synthetic strategies for α-azido ketones often involve the nucleophilic substitution of α-halo ketones with azide (B81097) salts. While effective, these methods can generate significant salt waste. Emerging green alternatives are being explored for the synthesis of related azido (B1232118) compounds, which could be adapted for the target molecule. One promising approach involves the use of recyclable organocatalysts, such as Amberlite IRA900N3, for the azidation of α,β-unsaturated ketones under solvent-free conditions. organic-chemistry.org This method offers the potential for a more sustainable synthesis of β-azido ketones, which are structurally related to the target α-azido ketone.

Another avenue of innovation lies in the direct azidation of ketones. One-pot syntheses of α-azido ketones have been developed, although yields for cyclic ketones can be low due to product loss during workup. nih.gov Further research into optimizing these one-pot methods for compounds like this compound, potentially utilizing phase-transfer catalysts or ultrasound irradiation to enhance reaction rates and yields, represents a significant area for future investigation. nih.gov The use of ultrasound, for instance, has been shown to significantly accelerate the synthesis of α-azido ketones from α-tosyloxy ketones. nih.gov

Furthermore, the development of biocatalytic methods presents an exciting frontier. Enzymes, operating under mild conditions in aqueous media, could offer a highly selective and environmentally friendly route to this compound and its derivatives.

Development of Novel Catalytic Transformations

The azide and ketone functionalities in this compound offer a rich playground for the development of novel catalytic transformations, enabling the synthesis of a diverse array of heterocyclic and acyclic compounds.

A significant area of research is the catalytic reduction of the azido group to an amine, which can be a challenging transformation due to the potential for side reactions. arkat-usa.org While traditional methods exist, the development of more selective and efficient catalytic systems is a key objective. For instance, tin(II) chloride reduction followed by immediate protection of the resulting α-amino ketone has been shown to be an effective method for related compounds. arkat-usa.org Future research may focus on developing catalytic hydrogenation methods using novel catalysts, such as Lindlar's catalyst, which has shown promise in the reduction of other azido compounds. arkat-usa.org

Ruthenium-catalyzed transformations of related 1,2-azido alcohols to α-amido ketones have been reported, proceeding through the formation of an N-H imine and subsequent intramolecular acyl migration. rsc.orglookchem.com Exploring similar ruthenium-catalyzed or other transition-metal-catalyzed rearrangements of this compound could lead to novel and efficient routes to valuable amido ketone derivatives.

Moreover, the development of enantioselective catalytic processes is a major goal. Chiral catalysts could be employed to achieve asymmetric transformations of the prochiral ketone or to induce stereoselectivity in reactions involving the azide group, leading to the synthesis of enantiomerically pure products with potential applications in medicinal chemistry.

Exploration of New Chemical Reactivities

Beyond established transformations, the unique juxtaposition of the azide and ketone groups in this compound opens up possibilities for exploring new and unconventional chemical reactivities.

The thermal or photochemical decomposition of α-azido ketones can lead to the formation of α-imino carbonyl compounds through the generation of a nitrene intermediate. nih.gov Investigating the reactivity of the α-imino ketone derived from this compound could unveil novel synthetic pathways. These intermediates could participate in various cycloaddition or rearrangement reactions to afford complex heterocyclic structures.

The azide group itself is a versatile functional handle. Its participation in 1,3-dipolar cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is a well-established and powerful tool for the synthesis of 1,2,3-triazoles. nih.gov The exploration of novel click reactions involving this compound with a wide range of alkynes would provide access to a library of triazole-containing compounds with potential biological activities.

Furthermore, the reaction of the enolate of this compound with various electrophiles could lead to the synthesis of α-substituted α-azido ketones, which are valuable precursors for more complex molecules. The development of stereoselective methods for these reactions would be of particular importance.

Integration into Automated Synthesis Platforms

The translation of synthetic procedures to automated platforms is revolutionizing chemical research by enabling high-throughput screening and rapid library synthesis. The integration of the synthesis and derivatization of this compound into such platforms represents a significant future direction.

Recent advancements have demonstrated the feasibility of automated synthesis for the safe production of organic azides from primary amines using pre-packed capsules containing all necessary reagents. nih.govacs.orgacs.orgsynplechem.com This approach minimizes handling of potentially hazardous azide compounds and ensures reproducibility. Adapting such automated systems for the synthesis of α-azido ketones like this compound would be a major step forward, allowing for its on-demand and safe preparation.

Furthermore, automated platforms can be utilized for the high-throughput synthesis of compound libraries based on the this compound scaffold. rsc.org By combining automated synthesis with subsequent in-line purification and analysis, researchers can rapidly explore the chemical space around this molecule. For instance, an automated workflow could be designed to perform a series of click reactions with a diverse set of alkynes, generating a library of triazole derivatives for biological screening.

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2-Azido-1-(1,3-benzodioxol-5-YL)ethanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.